10-Phenylundecanoic acid

Description

Historical Overview of Phenylalkanoic Acid Research

The investigation into phenylalkanoic acids began with the discovery of naturally occurring short-chain variants. Phenylacetic acid, 3-phenylpropanoic acid, and cinnamic acid were among the first to be identified in natural products such as propolis, plant fragrances, and mammalian secretions. wikipedia.org This initial research laid the groundwork for the exploration of more complex, long-chain phenylalkanoic acids.

A significant advancement in this field came with systematic studies of lipids from various plant and microbial sources. During an analysis of seed lipids from the Araceae plant family, researchers discovered 13-phenyltridecanoic acid as a major component. wikipedia.org This finding was accompanied by the identification of other similar compounds with varying carbon chain lengths, including those with 11 and 15 carbons. wikipedia.org Concurrently, even-carbon chain ω-phenylalkanoic acids, with chain lengths from C10 to C16, were discovered in halophilic bacteria. wikipedia.org

Further extensive studies on the seed lipids of the Aroideae subfamily of Araceae revealed the presence of three major ω-phenylalkanoic acids: 11-phenylundecanoic acid, 13-phenyltridecanoic acid, and 15-phenylpentadecanoic acid. wikipedia.org These discoveries were pivotal, demonstrating that a wide array of odd-carbon chain ω-phenylalkanoic acids, from C1 to C23, exist in nature. wikipedia.org The identification of these compounds in natural sources spurred interest in their synthesis and potential applications. Early synthetic efforts focused on developing methodologies to create these molecules in the laboratory, allowing for more in-depth study of their properties and potential uses.

Structural Features and Nomenclature of 10-Phenylundecanoic Acid

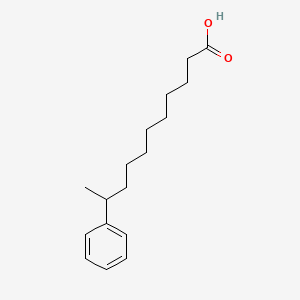

The proper and unambiguous naming of chemical compounds is crucial for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the correct name for the compound of interest is 11-phenylundecanoic acid . The numbering of the carbon chain in undecanoic acid, which has 11 carbon atoms, begins at the carboxylic acid group (C1). Therefore, the phenyl group is located at the terminal carbon, C11.

The structural formula of 11-phenylundecanoic acid consists of a straight eleven-carbon aliphatic chain with a carboxyl group at one end and a phenyl group at the other. This structure gives the molecule both hydrophobic (the phenyl and alkyl chain) and hydrophilic (the carboxylic acid) properties, making it an amphiphilic molecule.

Below is a table summarizing the key structural and chemical properties of 11-phenylundecanoic acid.

| Property | Value |

| IUPAC Name | 11-phenylundecanoic acid |

| Synonyms | Benzeneundecanoic acid |

| Molecular Formula | C₁₇H₂₆O₂ |

| Molecular Weight | 262.39 g/mol |

| CAS Number | 3343-24-6 |

Significance within Organic Chemistry and Biochemistry

While specific research on 11-phenylundecanoic acid is not as extensive as for some other fatty acids, its unique structure as a long-chain aromatic carboxylic acid makes it a molecule of interest in several areas of organic and biochemistry.

In the realm of organic chemistry , ω-phenylalkanoic acids serve as valuable building blocks in synthesis. The presence of a terminal phenyl group and a carboxylic acid function allows for a variety of chemical transformations. The aromatic ring can undergo electrophilic substitution reactions, while the carboxylic acid can be converted into esters, amides, and other derivatives. These molecules can be used in the synthesis of more complex structures, including polymers and macrocycles. For instance, the synthesis of ω-phenyl Δ6 fatty acids has been explored for their potential biological activities. nih.gov

From a biochemical perspective, the natural occurrence of long-chain ω-phenylalkanoic acids in plants and bacteria suggests they play specific biological roles. Fatty acids are fundamental components of lipids, which are essential for cell membrane structure, energy storage, and signaling. The incorporation of a phenyl group into a fatty acid chain can influence its physical properties, such as membrane fluidity, and its metabolic fate. While the precise functions of 11-phenylundecanoic acid in the organisms in which it is found are still a subject of research, the study of related compounds offers some clues. For example, some phenylalkanoic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. Furthermore, the metabolism of aromatic compounds in biological systems is a significant area of study, and molecules like 11-phenylundecanoic acid can serve as probes to understand the enzymes and pathways involved. The formation of ω-(o-alkylphenyl)alkanoic acids from the heating of unsaturated fatty acids has also been used as a biomarker in archaeological studies to identify the processing of aquatic resources in ancient pottery. nih.gov

Structure

3D Structure

Properties

CAS No. |

6268-52-6 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

10-phenylundecanoic acid |

InChI |

InChI=1S/C17H26O2/c1-15(16-12-8-6-9-13-16)11-7-4-2-3-5-10-14-17(18)19/h6,8-9,12-13,15H,2-5,7,10-11,14H2,1H3,(H,18,19) |

InChI Key |

BOJGHMZSMNYSRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 10 Phenylundecanoic Acid

Classical Chemical Synthesis Routes

The most established methods for synthesizing 10-phenylundecanoic acid and its analogs rely on fundamental reactions in organic chemistry, primarily involving the formation of an aryl-ketone intermediate followed by reduction.

A cornerstone in the synthesis of aryl-alkyl compounds is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is highly effective for creating the carbon-carbon bond between the aromatic ring and the aliphatic chain. wikipedia.orgorganic-chemistry.org In a typical synthesis of a this compound precursor, benzene (B151609) is acylated with an 11-carbon dicarboxylic acid derivative, such as 11-chloro-11-oxoundecanoic acid (undecanoyl chloride-11-carboxylic acid) or a related ester.

The reaction is mediated by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). rsc.org The mechanism involves the following key steps:

Generation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly electrophilic acylium ion (RCO⁺). rsc.org

Electrophilic Attack: The acylium ion is then attacked by the electron-rich benzene ring. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as a cyclohexadienyl cation. rsc.org

Deprotonation: A base, often the [AlCl₄]⁻ complex, removes a proton from the intermediate, which restores the aromaticity of the ring and regenerates the Lewis acid catalyst. The resulting product is an aryl-alkyl ketone. rsc.org

A significant advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene, which prevents further acylation reactions on the same ring. wikipedia.org This reaction yields the ketone intermediate, 10-oxo-10-phenylundecanoic acid (or its corresponding ester), which is the direct precursor to the final product.

| Reaction Step | Description | Key Reagents |

| Acylium Ion Formation | The Lewis acid activates the acyl halide to form a potent electrophile. | Acyl chloride, Aluminum chloride (AlCl₃) |

| Electrophilic Attack | The benzene ring attacks the acylium ion, forming a new C-C bond. | Benzene, Acylium ion |

| Deprotonation | Aromaticity is restored by the removal of a proton. | [AlCl₄]⁻ complex |

To convert the 10-oxo-10-phenylundecanoic acid intermediate into the final product, the carbonyl group (ketone) must be reduced to a methylene (B1212753) group (-CH₂-). The Clemmensen reduction is a classic and highly effective method for this transformation, particularly for aryl-alkyl ketones derived from Friedel-Crafts acylations. mdpi.comgoogle.com

The reaction is typically carried out by refluxing the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. acs.org The heterogeneous reaction occurs on the surface of the zinc. google.com While the exact mechanism is complex and not fully elucidated, it is believed to involve organozinc intermediates. mdpi.com A key feature of the Clemmensen reduction is that it is performed under strongly acidic conditions, meaning the substrate must be stable in this environment. mdpi.com Alcohols are not considered intermediates in this pathway, as subjecting the corresponding alcohols to the same conditions does not yield the alkane product. mdpi.com

For substrates that are sensitive to strong acids, the Wolff-Kishner reduction, which is conducted under strongly basic conditions, serves as a complementary method. mdpi.commdpi.com

In many synthetic sequences, the carboxylic acid functional group may be protected as an ester to prevent it from interfering with other reaction steps, such as the formation of an acyl chloride or certain reduction conditions. Once the desired chemical transformations on the rest of the molecule are complete, the ester must be converted back to a carboxylic acid.

This is achieved through saponification, which is the hydrolysis of an ester using a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). pcimag.com The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group. In the final, irreversible step, the strong base deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) protonates the carboxylate to yield the final this compound.

| Step | Process | Reagents | Product |

| 1 | Nucleophilic Attack | Ester, Sodium Hydroxide (NaOH) | Tetrahedral Intermediate |

| 2 | Leaving Group Elimination | Tetrahedral Intermediate | Carboxylic Acid, Alkoxide |

| 3 | Acid-Base Reaction | Carboxylic Acid, NaOH | Carboxylate Salt, Water |

| 4 | Acidification | Carboxylate Salt, Hydrochloric Acid (HCl) | This compound |

While the Friedel-Crafts acylation of benzene with a C11-chain is a primary route, other acylation strategies can be considered. These methods might involve using a pre-formed ω-phenylalkanoic acid and modifying it. For instance, esterification is a form of acylation where a carboxylic acid is reacted with an alcohol under acidic conditions to form an ester. While this doesn't form the core structure of this compound, it is a crucial related reaction for creating derivatives or for use with protecting groups. rsc.org

More directly, variations in the initial Friedel-Crafts acylation can be employed. Instead of an acyl chloride, an acid anhydride (B1165640) can be used with a Lewis acid catalyst. rsc.org This approach can sometimes offer advantages in terms of reagent stability and handling. The synthesis of related phenylalkanoic acids has also been achieved through methods like the Haworth synthesis, which involves the acylation of an arene with a cyclic anhydride followed by reduction and intramolecular cyclization, though this is primarily for building polycyclic systems.

This compound belongs to a class of molecules that have potential as reactive or polymerizable surfactants (also known as "surfmers"). Unlike conventional surfactants, which can migrate and negatively affect the properties of a final polymer film, reactive surfactants contain a polymerizable group that allows them to be covalently bonded into the polymer backbone during emulsion polymerization.

The phenyl group in this compound can be chemically modified to incorporate a polymerizable moiety, such as a vinyl or styrenyl group. For example, acylation of the phenyl ring followed by a series of functional group transformations could introduce a vinylbenzene functionality. Once this polymerizable group is installed, the resulting molecule can act as a surfactant to stabilize monomer droplets in an emulsion polymerization process. google.com During polymerization, the reactive group on the surfactant incorporates into the growing polymer chains, permanently anchoring the surfactant to the resulting latex particles. This "locking-in" of the surfactant can lead to enhanced stability of the polymer dispersion and improved water resistance in coatings derived from it. The synthesis of such a specialized derivative would begin with this compound as a key intermediate.

Considerations for Yield Optimization and Reaction Conditions

Optimizing the yield and purity of this compound requires careful control over the reaction conditions in each synthetic step.

Friedel-Crafts Acylation: The stoichiometry of the Lewis acid catalyst is critical; typically, slightly more than one equivalent is needed because the catalyst complexes with the product ketone. wikipedia.org Temperature control is also important to prevent side reactions. While many acylations are performed at or below room temperature, the specific conditions depend on the reactivity of the substrate.

Clemmensen Reduction: The effectiveness of this reduction can depend on the purity and activation of the zinc amalgam. For some substrates, modified conditions using activated zinc dust in anhydrous organic solvents like diethyl ether with gaseous hydrogen chloride may provide higher yields and accommodate substrates that are sensitive to aqueous acid. mdpi.com The reaction is often run at reflux for several hours to ensure complete conversion. acs.org

Saponification: This reaction is generally high-yielding. To ensure the reaction goes to completion, an excess of the base is typically used, and the mixture is heated. The final product is isolated after acidification, and purity is achieved through recrystallization or chromatography.

Derivatives and Analogues of 10 Phenylundecanoic Acid

Structural Classification of Phenylundecanoic Acid Isomers

The properties of phenylundecanoic acid are significantly influenced by the position of the phenyl substituent along the eleven-carbon aliphatic chain. These positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological characteristics.

Positional isomers of phenylundecanoic acid, such as 5-, 6-, 7-, 8-, and 9-phenylundecanoic acids, are structurally distinct compounds. The synthesis of such phenyl-substituted long-chain fatty acids can be complex, often involving multi-step procedures. For instance, the synthesis of phenyl-substituted furanoid fatty esters, which are related structures, has been achieved through methods like acid-catalyzed cyclization of dioxo-phenyloctadecanoates. The characterization and differentiation of these positional isomers are critical and are often accomplished using spectroscopic techniques. In particular, 13C Nuclear Magnetic Resonance (NMR) spectrometry has proven to be a valuable tool for distinguishing between positional isomers of phenyl-substituted fatty esters, as the chemical shift of the carbon atoms in the aliphatic chain is influenced by the position of the phenyl group.

Mass spectrometry is another powerful technique for the characterization of phenylalkanoic acids and their isomers. The fragmentation patterns observed in mass spectra can provide valuable information about the structure of the molecule, including the location of the phenyl group. For example, in the mass spectrometry of n-(4-alkylphenyl)alkanoic acids, characteristic fragmentation patterns can help identify the specific isomer.

While detailed research findings on the specific properties of each positional isomer of phenylundecanoic acid are not extensively documented in publicly available literature, the principles of organic chemistry suggest that the position of the bulky phenyl group would affect properties such as melting point, solubility, and conformational flexibility. The proximity of the phenyl group to the carboxylic acid functional group would also influence its acidity and reactivity.

Table 1: Examples of Positional Isomers of Phenylundecanoic Acid

| Isomer Name | Position of Phenyl Group |

| 5-Phenylundecanoic acid | Carbon 5 |

| 6-Phenylundecanoic acid | Carbon 6 |

| 7-Phenylundecanoic acid | Carbon 7 |

| 8-Phenylundecanoic acid | Carbon 8 |

| 9-Phenylundecanoic acid | Carbon 9 |

Derivatives with Modified Aliphatic Chains

Modifying the length of the aliphatic chain or introducing double bonds creates homologous series and unsaturated analogues of 10-phenylundecanoic acid, further expanding the range of chemical properties and potential applications.

Homologous phenylalkanoic acids are a series of compounds where the length of the aliphatic chain is systematically varied. These ω-phenylalkanoic acids are found in nature, with both odd and even carbon chain lengths having been identified in various plant and bacterial sources. For example, 11-phenylundecanoic acid and 13-phenyltridecanoic acid are found in the seed lipids of plants from the Araceae family.

Commercially, several homologous phenylalkanoic acids are available as research chemicals. These compounds serve as important intermediates in the synthesis of more complex molecules. Their physical properties, such as melting and boiling points, generally increase with the length of the alkyl chain due to stronger van der Waals forces.

Table 2: Selected Homologous Phenylalkanoic Acids

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| 9-Phenylnonanoic acid | C15H22O2 | 234.34 |

| 10-Phenyldecanoic acid | C16H24O2 | 248.36 |

| 12-Phenyldodecanoic acid | C18H28O2 | 276.42 |

The introduction of one or more double bonds into the aliphatic chain of phenylundecanoic acid results in unsaturated analogues, such as phenyldecenoic acid isomers. The position and geometry (cis or trans) of the double bond(s) can significantly alter the molecule's shape and properties. The synthesis of specific isomers of unsaturated fatty acids often requires carefully controlled chemical reactions. For example, methods have been developed for the synthesis of the four isomers of parinaric acid (an octadecatetraenoic acid) from α-linolenic acid, involving steps like bromination and dehydrobromination to create a conjugated tetraene system.

The presence of unsaturation can influence the fatty acid's melting point (generally lowering it compared to the saturated counterpart) and its reactivity, as the double bonds can undergo addition reactions.

Functionalized Phenylundecanoic Acid Derivatives

The introduction of reactive functional groups onto the phenyl ring or the aliphatic chain allows for the creation of monomers that can be used in polymerization reactions, leading to the development of new polymers with tailored properties.

Vinylphenylundecanoic acid is a functionalized derivative that contains a polymerizable vinyl group attached to the phenyl ring. This monomer can be synthesized and then polymerized to create polymers with long aliphatic side chains terminating in a carboxylic acid group. While direct synthesis of vinylphenylundecanoic acid is not widely reported, analogous structures like vinylbenzyl derivatives are well-studied. For example, 4-vinylbenzyl chloride can be synthesized and subsequently polymerized via techniques like free radical polymerization.

The resulting polymers, such as poly(vinylbenzyl chloride), can be further modified. The chloride group can be substituted to introduce other functionalities. Similarly, a polymer derived from vinylphenylundecanoic acid would possess pendant undecanoic acid groups. These acidic groups could impart unique properties to the polymer, such as improved adhesion, hydrophilicity, and the ability to participate in acid-base reactions or form ionic crosslinks. The synthesis of such functional polymers often involves controlled polymerization techniques, like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to achieve well-defined polymer architectures.

Amino-Phenylundecanoic Acid Glycosides

Amino-phenylundecanoic acid glycosides are complex biomolecules that merge the structural features of amino acids, the long-chain lipid this compound, and a carbohydrate moiety. These amphiphilic compounds consist of a this compound backbone where the carboxylic acid is linked to an amino acid via an amide bond. This lipopeptide structure is then further functionalized by the attachment of a sugar unit, forming a glycoside.

The synthesis of these molecules is a multi-step process. Initially, the carboxylic acid of this compound is activated to facilitate the formation of an amide bond with the amino group of a selected amino acid. The resulting N-acyl amino acid, which now contains the phenylundecanoyl chain, is then glycosylated. This crucial step involves the reaction of a hydroxyl or other suitable functional group on the N-acyl amino acid with an activated sugar donor, such as a glycosyl trichloroacetimidate. nih.gov This reaction, typically performed in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), results in the formation of a glycosidic bond, linking the sugar to the amino-phenylundecanoic acid structure. The specific properties and biological activities of the final glycoside can be tuned by varying the amino acid and the sugar component.

Phenyl-Capped Ceramides (B1148491) and Glycosphingolipids

Phenyl-capped ceramides and their corresponding glycosphingolipids are synthetic analogues of naturally occurring sphingolipids. In these molecules, this compound serves as the N-acyl chain attached to a sphingoid base (e.g., sphingosine), forming the ceramide structure. The defining feature is the terminal phenyl group on the acyl chain, which replaces the terminal methyl group of typical fatty acids found in natural ceramides.

These analogues are valuable tools in biochemical and cell biology research. The structure of the ceramide portion, particularly the length and composition of the acyl chain, is known to be critical for the assembly of glycosphingolipid nanodomains in cell membranes and their subsequent biological function. nih.gov By introducing the bulky phenyl group at the terminus of the acyl chain, researchers can probe the spatial and physicochemical requirements of protein-lipid and lipid-lipid interactions within the cell membrane.

The synthesis of phenyl-capped ceramides involves the acylation of a sphingoid base with this compound. This is typically achieved by activating the carboxylic acid of this compound (e.g., by converting it to an acyl chloride) and then reacting it with the amino group of the sphingoid base. The resulting phenyl-capped ceramide can then be further elaborated into a phenyl-capped glycosphingolipid. This is accomplished through glycosylation, where enzymes or chemical methods are used to attach one or more sugar residues to the primary hydroxyl group of the ceramide's sphingoid base. researchgate.net The study of these synthetic glycosphingolipids provides insights into the role of the lipid moiety in modulating the function of the carbohydrate headgroup in cell recognition and signaling processes. mdpi.com

Synthetic Strategies for Derivatization

The chemical modification of this compound into its various derivatives relies on established synthetic strategies that target its key functional groups: the carboxylic acid and the terminal phenyl ring.

The most versatile site for derivatization is the carboxylic acid group. Its reactivity allows for a wide range of transformations to produce esters, amides, and other related compounds. youtube.com

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. For analytical purposes, such as gas chromatography, fatty acids are commonly converted to their more volatile fatty acid methyl esters (FAMEs). sigmaaldrich.com This is often achieved using reagents like boron trichloride (B1173362) in methanol. sigmaaldrich.com

Amide Formation: Amides, such as the phenyl-capped ceramides, are synthesized by coupling the carboxylic acid with an amine. This reaction requires the activation of the carboxyl group, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), or by using peptide coupling agents. youtube.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol (10-phenylundecan-1-ol). This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edu The resulting alcohol provides a new site for further derivatization, such as etherification or the introduction of other functional groups.

The aliphatic chain and the terminal phenyl ring are less reactive than the carboxyl group but can also be modified. The phenyl group, for example, could undergo electrophilic aromatic substitution to introduce substituents on the ring, although this may require conditions that could affect the rest of the molecule. The long aliphatic chain can be a target for radical reactions, but achieving selectivity is often challenging.

Interactive Data Table: Key Derivatization Reactions of this compound

| Derivative Class | Key Reaction | Reagents/Conditions | Product Functional Group |

| Esters | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., BCl₃) | Ester (-COOR) |

| Amides | Amidation | Amine (e.g., Sphingosine), Coupling Agent or Acyl Chloride | Amide (-CONHR) |

| Primary Alcohols | Reduction | Lithium Aluminum Hydride (LiAlH₄) or Diborane (B₂H₆) | Alcohol (-CH₂OH) |

Analytical Techniques for 10 Phenylundecanoic Acid and Its Derivatives

Chromatographic Methods

The analysis of 10-phenylundecanoic acid and its related derivatives relies heavily on chromatographic techniques, which separate the components of a mixture for identification and quantification. The choice of method depends on the analyte's properties, the complexity of the sample matrix, and the analytical objective.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For long-chain carboxylic acids like this compound, which have limited volatility, chemical modification is a prerequisite for successful GC analysis. When coupled with a mass spectrometer (MS), GC provides not only retention time data but also mass spectra, which are invaluable for structural confirmation.

To make this compound amenable to GC analysis, its polar carboxyl group must be converted into a more volatile, non-polar functional group. nih.gov This process, known as derivatization, is essential to reduce the polarity and increase the volatility and thermal stability of the analyte. chromforum.org

The most common derivatization strategy for carboxylic acids is alkylation, particularly esterification to form methyl esters (fatty acid methyl esters, or FAMEs). nih.govsigmaaldrich.com This is often achieved using reagents like diazomethane, boron trifluoride (BF₃) in methanol, or by acid-catalyzed esterification with methanol. sigmaaldrich.com The resulting methyl ester of this compound is significantly more volatile than its parent acid, allowing it to be analyzed by GC.

Another widely used method is silylation, which involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. chromforum.orgchromforum.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. chromforum.org Other alkylation reagents, such as pentafluorobenzyl (PFB) bromide, can also be used, which is particularly useful for creating derivatives suitable for highly sensitive detection by electron capture negative ion GC-MS. nih.govnih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Type | Reagent | Derivative Formed | Key Advantages |

| Alkylation | Diazomethane | Methyl Ester | Reacts quickly at room temperature. |

| Alkylation | BF₃ / Methanol | Methyl Ester | A common and effective method for preparing FAMEs. |

| Alkylation | Pentafluorobenzyl (PFB) Bromide | PFB Ester | Produces derivatives with high electron affinity for sensitive detection. nih.govnih.gov |

| Silylation | BSTFA (+ TMCS catalyst) | Trimethylsilyl (TMS) Ester | A versatile and widely used method for various functional groups. chromforum.orgchromforum.org |

The separation of different phenylundecanoic acid isomers, such as those where the phenyl group is attached at a different position on the undecanoic acid chain (e.g., 9-phenylundecanoic acid vs. This compound), requires careful selection of the GC column's stationary phase. sigmaaldrich.com The stationary phase's polarity is the most critical factor influencing selectivity. sigmaaldrich.comgreyhoundchrom.com

For the analysis of FAMEs, especially for resolving positional and geometric (cis/trans) isomers, highly polar stationary phases are required. nih.gov Cyanopropyl-based phases are particularly effective. greyhoundchrom.comnih.govresearchgate.net Columns with a high percentage of biscyanopropyl polysiloxane, such as the SP-2380 or SP-2560, are specifically designed for the challenging separation of FAME isomers. greyhoundchrom.comresearchgate.net The strong dipole-dipole interactions offered by the cyano groups provide unique selectivity for isomers that may co-elute on less polar columns. greyhoundchrom.com

In contrast, for general-purpose analysis of derivatized fatty acids where isomer separation is not the primary goal, non-polar or intermediate-polarity columns are often used. sigmaaldrich.com For TMS derivatives, non-polar silicone phases like those with 5% phenyl / 95% dimethyl polysiloxane are recommended to avoid interaction with the derivative.

For extremely complex mixtures of isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power. researchgate.netnih.gov This technique uses two columns of different selectivity (e.g., a non-polar column in the first dimension and a polar column in the second), allowing for a much more detailed separation of components based on both boiling point and polarity. researchgate.netnih.gov

Table 2: GC Columns for Analysis of Phenylundecanoic Acid Derivatives

| Column Type | Stationary Phase | Polarity | Primary Application |

| Standard Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane | Low | General analysis, separation by boiling point. |

| Intermediate Polarity | 50% Phenyl / 50% Dimethylpolysiloxane | Intermediate | General purpose, offers different selectivity. |

| Polar (WAX type) | Polyethylene Glycol (PEG) | High | Analysis of FAMEs, but less effective for complex isomer separations. aocs.org |

| Highly Polar (Cyanopropyl) | Poly(biscyanopropyl siloxane) (e.g., SP-2560) | Very High | Separation of positional and geometric (cis/trans) isomers of FAMEs. greyhoundchrom.comnih.govresearchgate.net |

In GC-MS, following separation by the GC column, the analyte molecules are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a fingerprint that can be used to confirm the structure of the analyte.

For the methyl ester of this compound, the fragmentation pattern would be influenced by its key structural features: the terminal phenyl group, the long aliphatic chain, and the methyl ester group at the other end.

Molecular Ion Peak (M+): The molecular ion peak, corresponding to the intact ionized molecule, would be observed.

Fragments from the Ester Group: Carboxylic acid methyl esters characteristically produce a prominent ion from the McLafferty rearrangement if the alkyl chain is long enough, typically at m/z 74. Alpha-cleavage next to the carbonyl group can result in the loss of the methoxy (B1213986) group (•OCH₃, M-31) or the carbomethoxy group (•COOCH₃, M-59). nih.gov

Fragments from the Phenyl Group: A strong peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), is characteristic of alkylbenzenes and would be expected from the fragmentation of the phenyl-containing end of the molecule. Another expected fragment would be at m/z 105 resulting from cleavage of the bond beta to the phenyl ring.

Aliphatic Chain Fragmentation: The long C₉ alkyl chain connecting the two end groups will undergo fragmentation, producing a series of hydrocarbon cluster ions separated by 14 mass units (representing successive CH₂ groups). aocs.org

By analyzing the masses and relative abundances of these fragments, the positions of the phenyl group and the ester group can be confirmed, and the structure can be distinguished from its isomers.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is a versatile technique that separates compounds in a liquid mobile phase and is well-suited for analyzing less volatile or thermally unstable compounds without the need for derivatization. When connected to a mass spectrometer, LC-MS provides high sensitivity and specificity, making it a powerful tool for analyzing fatty acids in complex biological matrices. rjptonline.orgcapes.gov.br

Two primary HPLC modes are used for the analysis of this compound:

Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC. vurup.sk For this compound, separation is typically achieved on a non-polar stationary phase, such as a C18 (octadecylsilane) column. nih.govmdpi.com The mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. vurup.sk

To achieve good peak shape and retention for carboxylic acids, the ionization of the carboxyl group must be controlled. This is done by acidifying the mobile phase with an acid like formic acid, acetic acid, or phosphoric acid, lowering the pH to well below the pKa of the analyte. nih.govnih.gov In its protonated, non-ionized form, this compound is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to better retention and separation. nih.gov Detection can be accomplished using a UV detector, as the phenyl group provides a chromophore.

Ion Exclusion Chromatography (IEC): This technique is specifically designed for the separation of organic acids. nih.gov It uses a stationary phase consisting of a cation-exchange resin in the H⁺ form. nih.gov When an aqueous sample is injected, ionic species (like inorganic anions) are repelled by the fixed negative charges on the resin surface and elute quickly in the void volume. greyhoundchrom.com

Neutral, protonated organic acids like this compound can, however, penetrate the pores of the resin. Their separation is governed by their pKa and size. nih.gov The mobile phase is typically a dilute strong acid, such as sulfuric acid, which keeps the analytes in their protonated state. researchgate.net IEC is particularly useful for analyzing fatty acids in aqueous samples with minimal sample preparation.

Table 3: HPLC Methods for this compound

| Method | Stationary Phase | Mobile Phase | Separation Principle |

| Reversed-Phase (RP-HPLC) | C18 (Octadecylsilane) | Water/Acetonitrile or Methanol, acidified (e.g., with formic acid). nih.govvurup.sk | Partitioning based on hydrophobicity. Acid suppresses ionization for better retention. nih.gov |

| Ion Exclusion (IEC) | Cation-exchange resin in H⁺ form | Dilute aqueous acid (e.g., H₂SO₄). researchgate.net | Partitioning into resin pores based on pKa and molecular size; ions are excluded. nih.govgreyhoundchrom.com |

Coupled Detection Systems (e.g., UV-Vis, Electrochemical, Fluorometric)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids, and the choice of detector is critical for sensitivity and selectivity.

UV-Vis Detection: Due to the presence of the phenyl group, this compound exhibits ultraviolet (UV) absorbance. UV-Vis spectroscopy is a valuable tool for detecting and quantifying compounds with aromatic rings and other chromophores. researchgate.netresearchgate.net While UV-Vis detection can sometimes be limited by specificity, it serves as a robust method for routine analysis. researchgate.net The typical UV absorption for aromatic compounds is in the range of 230 nm to 400 nm. researchgate.net

Electrochemical Detection (ECD): HPLC coupled with electrochemical detection offers a sensitive and selective method for the determination of fatty acids without the need for derivatization. researchgate.net This technique is based on the electrochemical properties of the analyte, such as its oxidation or reduction potential. researchgate.net For fatty acids, amperometric detection can be employed, which measures the current generated by the electrochemical reaction of the analyte at a set potential. nih.gov This method has been successfully used for the analysis of free fatty acids in various biological samples. researchgate.netnih.gov The sensitivity of ECD allows for the detection of picomole amounts of fatty acids. nih.gov

Fluorometric Detection: For enhanced sensitivity, fluorescence detection can be utilized. This often requires derivatization of the carboxylic acid group with a fluorescent tagging reagent. researchgate.netnih.gov A variety of reagents are available that react with carboxylic acids to produce highly fluorescent derivatives, which can then be separated by HPLC and detected with high sensitivity. researchgate.netnih.gov This approach allows for the detection of fatty acids at femtomole levels. nih.gov

| Detection Method | Principle | Advantages | Considerations |

| UV-Vis | Absorbance of UV-Vis light by the phenyl group. researchgate.netresearchgate.net | Simple, non-destructive, suitable for routine analysis. | Lower sensitivity and specificity compared to other methods. researchgate.net |

| Electrochemical | Measures the current from the oxidation or reduction of the analyte. researchgate.net | High sensitivity and selectivity, no derivatization required. researchgate.net | Requires electroactive species. |

| Fluorometric | Detection of fluorescence from a derivatized analyte. researchgate.net | Very high sensitivity. nih.govcaymanchem.com | Often requires a derivatization step. researchgate.netnih.gov |

Spectroscopic Characterization (beyond basic identification data)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. youtube.com For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the carboxylic acid and the phenyl group.

Key IR absorptions for this compound include:

A very broad O–H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. openstax.org

A strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing between 1710 and 1760 cm⁻¹. openstax.org The presence of a phenyl group can shift this absorption.

C-H stretching vibrations from the alkyl chain and the aromatic ring, typically observed between 2850-3100 cm⁻¹. utexas.edulibretexts.org

C-C stretching vibrations within the aromatic ring, which appear in the 1400-1600 cm⁻¹ region. libretexts.org

These characteristic peaks allow for the unambiguous identification of the carboxylic acid and phenyl functional groups within the molecule. youtube.comlibretexts.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) openstax.org |

| Carboxylic Acid | C=O Stretch | 1710-1760 openstax.org |

| Alkyl Chain | C-H Stretch | 2850-3000 utexas.edu |

| Aromatic Ring | C-H Stretch | 3000-3100 libretexts.org |

| Aromatic Ring | C-C Stretch | 1400-1600 libretexts.org |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton skeleton of a molecule, allowing for complete structural elucidation. nih.gov

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the protons in different chemical environments. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. openstax.org The protons on the phenyl group will appear in the aromatic region (typically 7-8 ppm). The protons of the long alkyl chain will give signals in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the range of 165-185 ppm. openstax.org The carbons of the phenyl group will have signals in the aromatic region (around 125-150 ppm), and the carbons of the alkyl chain will appear at upfield chemical shifts.

Together, ¹H and ¹³C NMR spectroscopy allow for the precise assignment of all atoms in the this compound molecule.

Emerging and Specialized Analytical Approaches

For the analysis of this compound in complex samples, such as polymers or environmental matrices, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique. researchgate.net This method involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the resulting smaller fragments by GC-MS. researchgate.neteag.com

Py-GC-MS is particularly useful for characterizing macromolecular structures that are not amenable to direct analysis by conventional GC-MS or HPLC. researchgate.net The pyrolysis of a sample containing this compound would be expected to yield characteristic fragments that can be traced back to the original molecule, allowing for its identification even in a complex mixture. chromatographyonline.comresearchgate.net The pyrolysis process breaks down large molecules into smaller, volatile compounds that can be readily analyzed. purdue.edu

Sample Preparation and Extraction Methodologies

The effective extraction of this compound from its matrix is a critical first step for accurate analysis. The choice of extraction method depends on the nature of the sample.

For biological samples like plasma or tissues, a hydrolysis step may be necessary to release the fatty acid from its bound forms, followed by liquid-liquid extraction. nih.gov Common extraction solvents for fatty acids include mixtures of chloroform (B151607) and methanol. nih.gov For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction can be employed.

For the analysis of free fatty acids, a direct extraction with an organic solvent may be sufficient. nih.gov The efficiency of the extraction is crucial, and recovery studies are often performed to validate the method. nih.gov The extracted sample is often concentrated and may be subjected to a clean-up step to remove interfering substances before instrumental analysis.

Biological Roles and Enzymatic Transformations of 10 Phenylundecanoic Acid

Substrate Specificity in Enzymatic Reactions

The initial and committing step in the metabolism of most fatty acids is their activation to a high-energy thioester with coenzyme A. This reaction is catalyzed by a family of enzymes known as fatty acyl-CoA synthetases (FadD in bacteria) or acyl-CoA ligases. researchgate.netnih.gov These enzymes are crucial for channeling fatty acids into various metabolic fates, including β-oxidation for energy production or incorporation into complex lipids. nih.gov

Interaction and Kinetic Parameters with Fatty Acyl-CoA Synthetases (FadD)

Fatty acyl-CoA synthetases exhibit broad but distinct substrate specificities, which are generally dependent on the length of the fatty acid's alkyl chain. nih.gov For instance, different isoforms of these enzymes preferentially activate short-chain, medium-chain, long-chain, or very-long-chain fatty acids. The presence of a bulky phenyl group at the ω-1 position of undecanoic acid in 10-phenylundecanoic acid presents a unique substrate for these enzymes.

While specific kinetic data for the interaction of this compound with any fatty acyl-CoA synthetase are not available in the current scientific literature, it is plausible that it could be a substrate for a long-chain fatty acyl-CoA synthetase. The enzyme's active site would need to accommodate the steric hindrance of the phenyl ring. Studies on similar phenyl-substituted fatty acids in ruminant metabolism have shown that they are indeed metabolized, suggesting that their activation via CoA ligation occurs. nih.govnih.gov

The general reaction catalyzed by fatty acyl-CoA synthetases is as follows:

Fatty Acid + ATP + CoASH → Acyl-CoA + AMP + PPi

The kinetic parameters (Km and kcat) for this reaction with this compound would be essential to determine the efficiency of its activation compared to unsubstituted long-chain fatty acids. However, such data are currently unavailable.

Enzyme Inhibition Studies and Regulatory Mechanisms

Long-chain acyl-CoAs are known to be allosteric regulators of various enzymes, including acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis. aocs.org It is conceivable that 10-phenylundecanoyl-CoA, once formed, could exert similar regulatory effects.

Furthermore, fatty acid analogs are often studied as potential inhibitors of enzymes involved in lipid metabolism. Whether this compound or its CoA derivative can act as an inhibitor of fatty acyl-CoA synthetases or other enzymes in lipid pathways is a subject for future investigation. No specific enzyme inhibition studies involving this compound have been reported.

Metabolic Fates and Biotransformation Pathways

Following its activation to 10-phenylundecanoyl-CoA, the molecule is poised to enter various metabolic pathways. The most likely fates include its incorporation into biopolymers or its degradation for energy and carbon.

Incorporation into Biopolymers (e.g., Polyhydroxyalkanoates)

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.gov The substrate specificity of the PHA synthase, the key enzyme in PHA biosynthesis, can be quite broad, allowing for the incorporation of a wide variety of hydroxyalkanoate monomers. This flexibility can be exploited to produce PHAs with tailored properties.

While there is no direct evidence of this compound being incorporated into PHAs, bacteria are known to utilize aromatic compounds. It is theoretically possible that, if degraded via a pathway that yields suitable hydroxyacyl-CoA intermediates, monomers derived from this compound could be incorporated into a PHA polymer. However, this remains a speculative pathway in the absence of experimental data.

Pathways of Degradation (e.g., theoretical β-oxidation, implied by activation)

The primary catabolic pathway for fatty acids is β-oxidation, a cyclical process that sequentially shortens the acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. wikipedia.orgmicrobenotes.comnih.gov Studies on the metabolism of ω-phenyl fatty acids in rumen fluid have indicated that β-oxidation of the alkyl chain can occur. oup.com

The theoretical β-oxidation of 10-phenylundecanoyl-CoA would proceed as follows:

Dehydrogenation: An acyl-CoA dehydrogenase would introduce a double bond between the α- and β-carbons.

Hydration: An enoyl-CoA hydratase would add a water molecule across the double bond.

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase would oxidize the hydroxyl group to a keto group.

Thiolytic Cleavage: A thiolase would cleave the β-ketoacyl-CoA, releasing acetyl-CoA and a phenyl-substituted acyl-CoA that is two carbons shorter.

This cycle would repeat, yielding acetyl-CoA units until the chain is shortened to a point where the phenyl group interferes with the enzymatic reactions. The final product would likely be a phenyl-substituted short-chain acyl-CoA, such as phenylacetyl-CoA, which could then be further metabolized.

The degradation of the aromatic ring itself would require a separate set of enzymatic pathways, often involving oxygenases to open the ring structure.

Role in the Biosynthesis of Complex Lipids (e.g., ceramides (B1148491), glycosphingolipids)

Ceramides are a class of lipid molecules that form the backbone of all sphingolipids, including glycosphingolipids. They are synthesized by the acylation of a sphingoid base with a fatty acid. nih.govnih.gov The enzymes responsible for this reaction, ceramide synthases, exhibit specificity for the chain length and degree of saturation of the fatty acyl-CoA substrate. nih.gov

There is no evidence to suggest that this compound is a natural substrate for ceramide synthases. The presence of the bulky phenyl group would likely hinder its binding to the active site of these enzymes, which typically accommodate straight-chain saturated or monounsaturated fatty acids. Therefore, its incorporation into ceramides and, subsequently, glycosphingolipids is considered highly unlikely under normal physiological conditions. The biosynthesis of these complex lipids relies on a well-defined set of fatty acid precursors. nih.gov

Investigation of Structure-Activity Relationships at the Molecular Level

The biological activity of this compound and related ω-phenylalkanoic acids is significantly influenced by their structural characteristics, particularly the length of the alkyl chain separating the phenyl group from the carboxylic acid function. This structural feature plays a crucial role in how these molecules interact with enzymes, dictating their efficacy as either substrates or inhibitors.

Influence of Phenyl Chain Length on Enzyme Activity

Research into the structure-activity relationships (SAR) of ω-phenylalkanoic acids has revealed that the length of the polymethylene chain is a critical determinant of their biological effects. Studies on various enzymes have demonstrated that even minor alterations in chain length can lead to substantial changes in enzymatic inhibition or substrate specificity.

A notable example of this is the investigation of ω-phenylalkanoic acids as inhibitors of topoisomerase I (topo I), an enzyme essential for DNA replication and transcription. A study comparing the inhibitory activity of ω-phenyl fatty acids with different chain lengths against both human topoisomerase IB (hTopIB) and Leishmania topoisomerase IB (LTopIB) highlighted the importance of the alkyl chain. nih.gov

In this study, a C16 ω-phenyl fatty acid (16-phenylhexadecanoic acid) demonstrated significant inhibitory activity. In contrast, its shorter-chain counterpart, 10-phenyldecanoic acid, was found to be substantially less effective. nih.gov This suggests that the longer alkyl chain of the C16 analogue likely engages in more extensive and favorable van der Waals interactions within the enzyme's active site, leading to more potent inhibition. nih.gov The inhibitory concentrations for these compounds are detailed in the table below.

Table 1: Inhibitory Activity of ω-Phenylalkanoic Acids Against Topoisomerase I

| Compound | Chain Length | Target Enzyme | EC50 (µM) |

|---|---|---|---|

| 10-Phenyldecanoic acid | C10 | hTopIB | 200 |

| 10-Phenyldecanoic acid | C10 | LTopIB | 200 |

| 16-Phenyl-6Z-hexadecenoic acid | C16 | hTopIB | 25.0 ± 0.1 |

| 16-Phenyl-6Z-hexadecenoic acid | C16 | LTopIB | 14 ± 1 |

| 16-Phenylhexadecanoic acid | C16 | hTopIB | 31.2 ± 0.3 |

| 16-Phenylhexadecanoic acid | C16 | LTopIB | 36 ± 6 |

Data sourced from: First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. nih.gov

These findings underscore that for this class of compounds, a longer alkyl chain is a key structural feature for effective topoisomerase I inhibition. The considerable drop in potency observed when the chain is shortened from sixteen to ten carbons indicates a clear structure-activity relationship where the length of the phenyl-terminated alkyl chain is a critical factor governing the interaction with the enzyme. nih.gov

This principle of chain length dependence is not unique to topoisomerase inhibitors and is a recurring theme in the enzymatic processing of fatty acids and their analogues. For instance, the activation of fatty acids by acyl-CoA synthetases (ACS) is highly dependent on the chain length of the substrate. nih.gov Mammalian long-chain acyl-CoA synthetases (ACSLs) specifically activate fatty acids with chain lengths of 12 to 20 carbons. nih.gov This specificity suggests that ω-phenylalkanoic acids of similar chain lengths would be preferentially recognized and metabolized by these enzymes, while those with significantly shorter or longer chains would be poorer substrates.

Applications of 10 Phenylundecanoic Acid in Advanced Materials

Polymerization and Resin Synthesis

The distinct molecular structure of 10-phenylundecanoic acid allows it to be incorporated into various polymerization processes, leading to materials with enhanced functionalities.

Surface-template resins, particularly ion-imprinted polymers (IIPs), are a class of materials designed with specific recognition sites for target metal ions. bibliotekanauki.pl The synthesis of these resins involves the polymerization of a functional monomer and a cross-linking agent in the presence of a template ion. mdpi.com The functional monomer plays a crucial role by forming a complex with the template ion, and after polymerization, the removal of the template leaves behind cavities that are sterically and chemically complementary to the target ion, enabling selective adsorption. bibliotekanauki.plmdpi.com

While a wide array of functional monomers are utilized, those containing aromatic moieties, such as phenyl groups, have been shown to be effective in the selective binding of certain metal ions. ncsu.edumdpi.com The phenyl group in this compound can participate in cation-π interactions with metal ions, contributing to the stability of the template-monomer complex. This interaction, in conjunction with the coordination of the carboxylic acid group, can lead to the formation of highly selective recognition sites within the polymer matrix.

For instance, the synthesis of IIPs for the selective extraction of precious or heavy metal ions often employs monomers with nitrogen or sulfur-containing functional groups, or aromatic structures. nih.govacs.org The incorporation of a phenyl-containing monomer like this compound could offer a pathway to developing resins with high affinity and selectivity for specific metal ions. The general process involves dissolving the template metal salt, this compound (as the functional monomer), and a cross-linker in a suitable porogen, followed by polymerization initiated by thermal or photochemical means. ui.ac.id Subsequent leaching of the template ion reveals the selective binding cavities.

Table 1: Components in the Synthesis of Ion-Imprinted Polymers

| Component | Function | Example |

| Template Ion | Creates specific recognition sites | Cu(II), Pb(II), Au(III) |

| Functional Monomer | Complexes with the template ion | This compound, Methacrylic acid, 4-Vinylpyridine |

| Cross-linker | Forms the polymer network | Ethylene glycol dimethacrylate (EGDMA) |

| Initiator | Starts the polymerization reaction | Azobisisobutyronitrile (AIBN) |

| Porogen | A solvent that helps form a porous polymer structure | Acetonitrile (B52724), Methanol |

This table illustrates the general components used in the synthesis of ion-imprinted polymers, where this compound could serve as a functional monomer.

Emulsion polymerization is a versatile technique used to produce a wide range of polymers, often in the form of stable aqueous dispersions known as latexes. epa.gov The process typically involves the use of surfactants to emulsify the monomer in water. Fatty acids and their derivatives are known to act as effective surfactants due to their amphiphilic nature. researchgate.netfrontiersin.org

This compound, with its long hydrophobic alkyl-phenyl tail and a hydrophilic carboxylic acid head, can function as a specialty surfactant in emulsion polymerization. Its presence can influence several aspects of the polymerization process and the final latex properties:

Stabilization of Monomer Droplets and Polymer Particles: The amphiphilic nature of this compound allows it to adsorb at the oil-water interface, stabilizing the monomer droplets and the resulting polymer particles, thus preventing coagulation.

Control of Particle Size: The concentration and structure of the surfactant are key factors in determining the final particle size and size distribution of the latex, which in turn affect the physical properties of the polymer film.

Introduction of Functionality: When used as a surfactant, the carboxylic acid groups of this compound will be located at the surface of the polymer particles, providing functional sites for further reactions or influencing the colloidal stability of the latex.

The use of such a functional surfactant can be particularly advantageous in the synthesis of polymers for coatings and adhesives, where surface properties and adhesion are critical.

Functionalized latexes are polymer dispersions where the particles possess specific chemical groups on their surface. These functional groups can enhance properties such as adhesion, cross-linking ability, and stability. One approach to creating functionalized latexes is through the use of reactive surfactants. epa.gov Unlike conventional surfactants that are physically adsorbed, reactive surfactants contain a polymerizable group that allows them to covalently bond to the polymer backbone during emulsion polymerization. google.com

This compound can be chemically modified to create a reactive surfactant. For example, the carboxylic acid group can be esterified with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to introduce a polymerizable double bond. The resulting molecule would be a surfmer (a surfactant that is also a monomer) with a hydrophobic phenyl-terminated alkyl chain, a hydrophilic linker, and a reactive methacrylate group.

The use of such a this compound-derived reactive surfactant in emulsion polymerization can lead to:

Permanently Anchored Surfactant: The covalent bonding prevents the surfactant from migrating to the film-air or film-substrate interface after film formation, which is a common issue with conventional surfactants and can lead to reduced water resistance and adhesion.

Enhanced Film Properties: Latexes synthesized with reactive surfactants often exhibit improved water resistance, better adhesion to substrates, and enhanced mechanical properties. google.com

Introduction of Phenyl Groups: The incorporation of the phenyl-terminated chain into the polymer structure can enhance the thermal stability and modify the refractive index of the resulting polymer film.

Table 2: Potential Reactive Surfactant Derived from this compound

| Component 1 | Component 2 | Resulting Product | Key Features |

| This compound | 2-Hydroxyethyl methacrylate (HEMA) | 2-((10-phenylundecanoyl)oxy)ethyl methacrylate | Polymerizable methacrylate group, Hydrophobic phenyl-alkyl chain |

This table illustrates a hypothetical synthesis of a reactive surfactant from this compound.

Modulation of Biopolymer Production (e.g., PHA biosynthesis)

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.gov The composition and properties of PHAs can be tailored by controlling the fermentation conditions and the carbon sources provided to the bacteria. nih.gov

It is well-established that many bacteria can utilize a wide range of carbon sources, including fatty acids and aromatic compounds, for the synthesis of PHAs. nih.govmdpi.com The metabolic pathways in these bacteria can convert these substrates into hydroxyacyl-CoA monomers, which are then polymerized by PHA synthases.

This compound can serve as a precursor for the biosynthesis of PHAs containing phenyl-terminated side chains. When certain bacteria are fed with this compound, their metabolic machinery can potentially convert it into 3-hydroxy-10-phenylundecanoyl-CoA. This functionalized monomer can then be incorporated into the PHA polymer chain, resulting in a poly(3-hydroxy-10-phenylundecanoate) homopolymer or a copolymer with other hydroxyalkanoates.

The incorporation of such aromatic monomers can significantly alter the properties of the resulting PHA, leading to:

Modified Thermal Properties: The rigid phenyl groups can increase the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Enhanced Mechanical Properties: The presence of bulky side chains can affect the crystallinity and mechanical strength of the PHA.

Tunable Degradation Rates: The structure of the side chains can influence the rate of enzymatic degradation of the biopolymer.

Functionalization Potential: The terminal phenyl groups provide sites for further chemical modification of the PHA.

This approach of using functionalized fatty acids like this compound opens up possibilities for producing novel PHAs with tailored properties for specific applications in medicine, packaging, and specialty plastics. nih.govnih.gov

Contributions to Surface Modification and Interfacial Science

The ability to control the surface properties of materials is crucial in a wide range of applications, from biomedical devices to microelectronics. Surface modification techniques aim to alter the chemistry and topography of a material's surface to achieve desired properties such as wettability, adhesion, and biocompatibility. mdpi.com

The unique structure of this compound, with its long alkyl chain, terminal phenyl group, and carboxylic acid head, makes it a versatile molecule for surface modification. It can be attached to various substrates through its carboxylic acid group, which can form covalent bonds, ionic interactions, or hydrogen bonds with the surface.

Key contributions of this compound in this field include:

Control of Wettability: The grafting of this compound onto a hydrophilic surface can significantly increase its hydrophobicity due to the long, nonpolar alkyl-phenyl chain. This can be used to create water-repellent coatings. mdpi.com

Improved Adhesion: The phenyl group can engage in π-π stacking interactions with other aromatic materials, such as carbon nanotubes or graphene, leading to improved adhesion and dispersion in polymer composites.

Functionalization of Surfaces: The terminal phenyl group can be further functionalized, for example, by electrophilic substitution reactions, to introduce other chemical groups onto the surface.

Formation of Self-Assembled Monolayers (SAMs): Like other long-chain carboxylic acids, this compound can form ordered, self-assembled monolayers on certain metal oxide surfaces, providing a well-defined and functionalized interface.

The process of surface grafting can be achieved through various methods, including "grafting-to" approaches where the pre-formed this compound molecule is attached to the surface, or "grafting-from" techniques where a surface-initiated polymerization is carried out in the presence of a monomer derived from this compound. rsc.orgnih.gov

Computational and Theoretical Studies of 10 Phenylundecanoic Acid

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, allowing for the exploration of a molecule's dynamic behavior and its interactions with its environment.

The flexibility of the undecanoic acid chain and the rotational freedom of the phenyl group in 10-phenylundecanoic acid mean that it can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these conformations, which are those that lie at the lowest points on the molecule's potential energy surface.

Understanding the preferred conformations is crucial as the shape of the molecule can dictate its biological activity and physical properties. Computational methods, such as systematic or stochastic conformational searches, can be employed to explore the potential energy landscape of this compound. The results of such an analysis would reveal the relative energies of different conformers and the energy barriers between them.

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions with a solvent or a biological target. nih.gov For a molecule like this compound, an MD simulation would typically be performed by placing the molecule in a simulated box of water molecules to mimic physiological conditions. nih.gov

By analogy with studies on other phenolic acids, a typical MD simulation for this compound would involve the following steps:

System Setup: The this compound molecule would be placed in a periodic box of water molecules, often using a model like the simple point charge (SPC) water model. nih.gov To simulate physiological conditions, counterions would be added to neutralize the system, and a salt concentration, such as 0.15 M sodium chloride, would be set. nih.gov

Simulation: The simulation would be run for a duration of tens to hundreds of nanoseconds (e.g., 100 ns), during which the positions and velocities of all atoms are calculated at very small time steps. nih.gov This allows for the observation of the molecule's movements and conformational changes.

Analysis: The resulting trajectory would be analyzed to understand the stability of the molecule's conformation, its flexibility, and its interactions with the surrounding water molecules. nih.gov Key parameters such as the root-mean-square deviation (RMSD) can be calculated to assess conformational stability. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict a variety of molecular properties based on the molecule's electron density. wikipedia.org For this compound, DFT calculations could be employed to understand its electronic structure and predict its reactivity.

DFT calculations can be used to determine a range of properties, including:

Optimized Geometry: The most stable three-dimensional structure of the molecule.

Molecular Orbitals: The distribution of electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Electrostatic Potential: The distribution of charge on the surface of the molecule, which can indicate sites for electrophilic or nucleophilic attack.

Spectroscopic Properties: Prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(2d,2p)) that defines the mathematical functions used to describe the electrons. semanticscholar.org

Ligand-Protein Docking Studies (e.g., with specific enzymes like FadD)

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a protein target. This is a critical step in drug discovery and in understanding the biological function of a molecule. Given that this compound is a fatty acid, a relevant protein target for docking studies would be acyl-CoA synthetase, such as FadD. FadD is involved in the uptake and activation of fatty acids in bacteria.

A docking study of this compound with FadD would involve:

Preparation of Structures: Obtaining the 3D structures of both this compound and the FadD protein. The protein structure is often obtained from a protein database like the Protein Data Bank (PDB).

Docking Simulation: Using a docking program to explore the possible binding modes of this compound within the active site of FadD. The program would score the different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Analysis of Results: The top-scoring binding poses would be analyzed to understand the key interactions between this compound and the amino acid residues in the FadD active site. This can provide a hypothesis about how the molecule might inhibit or be processed by the enzyme.

Prediction of Structure-Property Relationships

Computational methods can be used to predict the physical and chemical properties of a molecule from its structure. These predictions are valuable for a wide range of applications, from drug development to environmental science. For this compound, several key properties can be computed.

| Property Name | Predicted Value | Method |

| Molecular Weight | 262.4 g/mol | PubChem 2.1 |

| XLogP3 | 5.6 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 10 | Cactvs 3.4.8.18 |

| Exact Mass | 262.193280068 Da | PubChem 2.1 |

| Monoisotopic Mass | 262.193280068 Da | PubChem 2.1 |

| Topological Polar Surface Area | 37.3 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 19 | Cactvs 3.4.8.18 |

| Formal Charge | 0 | PubChem |

| Complexity | 231 | Cactvs 3.4.8.18 |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 1 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Table 1: Predicted Physicochemical Properties of this compound. nih.gov

These predicted properties provide a foundational understanding of the molecule's characteristics. For instance, the XLogP3 value of 5.6 suggests that this compound is significantly lipophilic, meaning it is more soluble in fats and oils than in water. nih.gov This is consistent with its long hydrocarbon chain. Such predictions are often the first step in developing quantitative structure-activity relationships (QSAR), which aim to correlate a molecule's structure with its biological activity. mdpi.com

Future Research Directions and Perspectives

Elucidation of Undiscovered Biosynthetic Pathways and Metabolic Networks

The natural occurrence of ω-phenylalkanoic acids, such as 11-phenylundecanoic acid and 13-phenyltridecanoic acid in the seeds of Araceae plants, suggests the existence of specific biosynthetic pathways. wikipedia.org However, the precise enzymatic steps leading to the formation of 10-phenylundecanoic acid remain unknown. Future research should focus on identifying the genetic and biochemical machinery responsible for its synthesis in organisms where it may be found.

The degradation of phenylalkanoic acids has been observed in microorganisms like Cupriavidus sp. strain ST-14, which utilizes pathways such as β-oxidation. doi.org It is conceivable that this compound is also metabolized via similar pathways.

Future research should aim to:

Isolate and characterize enzymes involved in the biosynthesis of the phenylalkanoic acid backbone.

Investigate the metabolic fate of this compound in various biological systems, including microbial and mammalian models.

Map the complete metabolic network , identifying all intermediates and final products.

Understanding these pathways could pave the way for the biotechnological production of this compound and its derivatives.

Development of Novel Synthetic Routes and Biocatalytic Transformations

Currently, the synthesis of long-chain fatty acids and their derivatives can be complex and require harsh conditions. researchgate.net The development of efficient and sustainable synthetic methodologies for this compound is a crucial area for future research.

Recent advancements in solid-phase synthesis for polyunsaturated fatty acids offer a promising avenue for the rapid and precise construction of complex fatty acid structures. u-tokyo.ac.jp This approach could be adapted for this compound, enabling the creation of a library of related compounds for structure-activity relationship studies.

Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis. Enzymes such as lipases and esterases could be engineered to catalyze the synthesis of this compound and its esters with high specificity and efficiency. acs.orgnih.gov

Key research objectives include:

Adapting modern synthetic methodologies , such as solid-phase synthesis, for this compound.

Screening for and engineering enzymes capable of producing this compound and its derivatives.

Developing integrated chemo-enzymatic processes that combine the advantages of both chemical and biological catalysis.

Advancement of Analytical Methods for Trace Analysis and Isomer Differentiation

The analysis of lipids and fatty acids has been significantly advanced by mass spectrometry-based lipidomics. nih.govnih.gov However, the sensitive and specific detection of this compound, especially at trace levels and in complex biological matrices, requires dedicated analytical methods.

Future research should focus on developing robust methods for both quantification and structural elucidation. This includes the differentiation of potential isomers of phenylundecanoic acid, which may possess distinct biological activities.

Prospective analytical developments include:

Developing highly sensitive liquid chromatography-mass spectrometry (LC-MS) methods for the trace analysis of this compound in biological samples. researchgate.net

Utilizing high-resolution mass spectrometry and ion mobility-mass spectrometry to differentiate between various phenylundecanoic acid isomers.

Synthesizing and characterizing stable isotope-labeled internal standards for accurate quantification.

These advanced analytical tools will be indispensable for metabolic studies and for exploring the biological roles of this compound.

Exploration of New Applications in Functional Materials

Fatty acids and their derivatives are valuable renewable resources for the chemical industry and can be used to create a variety of materials. nih.gov The unique structure of this compound, with its long aliphatic chain and terminal phenyl group, suggests its potential as a building block for novel functional materials.

For instance, it could be used to synthesize specialty polymers, surfactants, or liquid crystals with unique thermal or optical properties. The phenyl group can be further functionalized to introduce additional properties or to allow for polymerization.

Future research in this area could explore:

Synthesis and characterization of polymers derived from this compound.

Investigation of the self-assembly properties of this compound and its derivatives for the creation of nanomaterials.

Evaluation of its potential as a component in lubricants, plasticizers, or other specialty chemical applications.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

The biological activities of fatty acids are often mediated by their interactions with proteins, such as enzymes, receptors, and transport proteins. frontiersin.org The molecular mechanisms underlying the potential biological effects of this compound are completely unexplored.

Future research should investigate how this compound interacts with biological membranes and proteins. acs.org Understanding these interactions at an atomic level is crucial for elucidating its biological function and for the rational design of molecules with specific therapeutic or industrial applications.

Key research questions to address include:

How does this compound partition into and affect the properties of biological membranes?

Does this compound bind to and modulate the activity of specific proteins, such as nuclear receptors or enzymes involved in lipid metabolism? frontiersin.org

What are the structural determinants of these interactions?

Computational methods, such as molecular dynamics simulations, combined with experimental techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, will be powerful tools in these investigations. nih.govmdpi.comaip.org

Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Roles

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological roles of 1-phenylundecanoic acid. numberanalytics.comnih.gov By exposing cells or organisms to this compound and monitoring the changes across these different "omics" layers, researchers can identify the pathways and networks it perturbs.

This multi-omics approach has been successfully applied to understand the effects of other fatty acids, revealing complex regulatory networks. nih.gov

Future research should focus on:

Performing multi-omics studies on model organisms or cell cultures treated with this compound.